molecular formula C23H30O4 B136429 Acétate de nomégestrol CAS No. 58652-20-3

Acétate de nomégestrol

Numéro de catalogue: B136429
Numéro CAS: 58652-20-3
Poids moléculaire: 370.5 g/mol
Clé InChI: IIVBFTNIGYRNQY-YQLZSBIMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L'acétate de nomégestrol est un progestatif synthétique dérivé de la 19-nor-progestérone. Il est principalement utilisé dans les contraceptifs oraux, la thérapie hormonale de la ménopause et le traitement des troubles gynécologiques . Ce composé est connu pour sa forte puissance progestative et son activité sélective sur le récepteur de la progestérone, ce qui en fait un agent précieux dans la santé reproductive.

Applications De Recherche Scientifique

Contraceptive Applications

Nomegestrol acetate is commonly used in combined oral contraceptive pills (COCs). Its unique properties allow for effective suppression of ovulation and regulation of menstrual cycles. The combination of NOMAC with 17-beta estradiol has been shown to provide effective contraception while maintaining a favorable safety profile.

Efficacy and Safety

  • Clinical Studies : Clinical trials indicate that NOMAC combined with estradiol results in effective contraception with good cycle control. In a study involving women using NOMAC/estradiol, the pregnancy rate was significantly low, demonstrating its reliability as a contraceptive method .
  • Adverse Effects : Commonly reported adverse effects include irregular bleeding, weight gain, and acne. A review indicated that 15.3% of users experienced acne, while 11.7% reported irregular withdrawal bleeding .

Treatment of Menstrual Disorders

NOMAC has also been investigated for its role in treating premenstrual dysphoric disorder (PMDD) and other menstrual-related symptoms.

Case Study: PMDD Treatment

A pilot study evaluated the use of NOMAC in conjunction with 17-beta estradiol for women suffering from PMDD. The findings suggested high adherence rates (63.3%) among participants, with significant improvements in mood symptoms reported .

  • Outcomes : Women reported a reduction in mood disturbances, with a notable decrease in scores on the Depression Anxiety Stress Scales (DASS-21). However, side effects such as breakthrough bleeding (40.8%) were also noted .

Long-term Safety Concerns

Recent studies have raised concerns regarding the long-term use of NOMAC, particularly its association with intracranial meningiomas.

Research Findings

A comprehensive study indicated a dose-dependent relationship between prolonged NOMAC use and the risk of developing intracranial meningiomas. The incidence was found to be approximately 91.5 cases per 100,000 person-years for those with cumulative exposure exceeding 6 grams .

Comparative Studies

Comparative studies have assessed NOMAC against other progestogens and contraceptive methods:

Study FocusComparison GroupKey Findings
Efficacy of NOMAC vs. DesogestrelDesogestrelNo significant difference in pregnancy rates; however, NOMAC was associated with fewer bleeding issues .
Long-term effects on hemostasisOther COCsNOMAC demonstrated a neutral impact on lipids and carbohydrate metabolism compared to traditional COCs .

Mécanisme D'action

Target of Action

Nomegestrol acetate, also known as NOMAC, is a progestin . Its primary target is the progesterone receptor, the biological target of progestogens like progesterone . It has some antiandrogenic activity and no other important hormonal activity .

Mode of Action

Nomegestrol acetate acts as a selective, high-affinity full agonist of the progesterone receptor . This means it binds to the progesterone receptor and activates it, mimicking the action of natural progesterone. It also has partial antiandrogenic activity , meaning it can block the effects of androgens (male hormones) to some extent.

Biochemical Pathways

The antigonadotropic action of Nomegestrol acetate is mediated at the hypothalamic and pituitary level, like other progestins . This means it can inhibit the release of gonadotropins, hormones that stimulate the gonads (ovaries in women, testes in men). This can affect various hormonal pathways and their downstream effects, including the menstrual cycle in women.

Pharmacokinetics

Nomegestrol acetate is taken orally and has a bioavailability of 63% . It binds to albumin in the blood at a rate of 97.5–98.0% . It is metabolized in the liver by hydroxylation via enzymes CYP3A3, CYP3A4, CYP2A6 . The drug has six main metabolites, all essentially inactive . It has an elimination half-life of approximately 50 hours (range 30–80 hours) . It is excreted in urine and feces .

Result of Action

Nomegestrol acetate’s action results in a variety of effects at the molecular and cellular level. As a progestin, it can inhibit ovulation and cause changes in the endometrium, making it less suitable for implantation of a fertilized egg . It can also cause changes in cervical mucus, making it more difficult for sperm to reach the egg .

Action Environment

The action of Nomegestrol acetate can be influenced by various environmental factors. For example, the presence of other medications can affect its metabolism and hence its efficacy and stability. Also, individual factors such as a person’s age, health status, and genetic makeup can influence how Nomegestrol acetate works in the body.

Analyse Biochimique

Biochemical Properties

Nomegestrol acetate is designed to bind specifically to the progesterone receptor . It exerts strong antiestrogenic effects at the level of the endometrium and has potent antigonadotropic activity . It also has partial antiandrogenic activity . Nomegestrol acetate interacts with enzymes such as cytochrome P450 (CYP) system enzymes, including CYP3A3, CYP3A4, and CYP2A6 .

Cellular Effects

Nomegestrol acetate has been shown to inhibit the growth of RL95-2 and HEC-1A cells, arresting the cell cycle at the G0/G1 phase, inducing apoptosis, and markedly down-regulating the level of phosphorylated mTOR/4EBP1/eIF4G in both cell lines . It also had a stimulatory effect on the activity of estrogen sulfotransferase, an enzyme that converts E1 to E1S or E2 to E2S in hormone-dependent MCF-7 and T-47D human breast cancer cells .

Molecular Mechanism

Nomegestrol acetate may oppose the actions of androgens on the ventral prostate by directly interacting with the androgen receptor . It is metabolized in the liver via the cytochrome P450 (CYP) system; hydroxylation to six main metabolites with no or minimal progestational activity is dependent on CYP3A3, CYP3A4, and CYP2A6 .

Temporal Effects in Laboratory Settings

Nomegestrol acetate has shown a lack of proliferative activity in normal and cancerous breast tissue, and does not have a deleterious effect on bone remodeling . It also does not adversely affect glucose metabolism or body weight .

Dosage Effects in Animal Models

In animal models, nomegestrol acetate inhibited ovulation in rats and monkeys at dosages of 2.5 mg/kg and 1 mg/kg, respectively .

Metabolic Pathways

Nomegestrol acetate is metabolized in the liver via the cytochrome P450 (CYP) system; hydroxylation to six main metabolites with no or minimal progestational activity is dependent on CYP3A3, CYP3A4, and CYP2A6 .

Transport and Distribution

The apparent volume of distribution of nomegestrol acetate is large (approximately 1200–1300 L), indicating that protein binding is not a limiting factor in the distribution of the molecule .

Subcellular Localization

Given its role as a progestin, it is likely to be found in the cytoplasm before it binds to the progesterone receptor and translocates to the nucleus to exert its effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acétate de nomégestrol est synthétisé à partir de l'acétate de 17α-hydroxyprogestérone. Le processus implique une addition d'éthérification et une élimination, suivie d'une réaction de réduction hydrogénée pour produire un produit brut. Ce produit brut est ensuite cristallisé en utilisant de l'acétate d'éthyle . Une autre méthode implique l'utilisation de catalyseurs Rh-Binap, qui offrent des conditions de réaction douces et la possibilité de recycler le catalyseur .

Méthodes de production industrielle : La production industrielle de l'this compound se concentre sur l'optimisation du rendement et de la pureté tout en minimisant l'impact environnemental. La voie de synthèse est conçue pour être courte, avec des intermédiaires stables et un rendement élevé du produit, ce qui la rend rentable et adaptée à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : L'acétate de nomégestrol subit diverses réactions chimiques, notamment :

    Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

    Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courantes :

    Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

    Réduction : Les réactifs courants comprennent l'hydrogène gazeux en présence d'un catalyseur au palladium.

    Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles en conditions basiques ou acides.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés entièrement saturés.

4. Applications de la recherche scientifique

L'this compound a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'action

L'this compound exerce ses effets en se liant au récepteur de la progestérone, imitant l'action de la progestérone naturelle. Cette liaison entraîne l'activation de gènes spécifiques impliqués dans les processus reproducteurs. Le composé présente également une activité anti-androgène, qui contribue à ses effets thérapeutiques dans les troubles gynécologiques .

Composés similaires :

  • Acétate de médroxyprogestérone
  • Acétate de mégestrol
  • Acétate de cyprotérone

Comparaison : L'this compound est unique en raison de sa forte sélectivité pour le récepteur de la progestérone et de son activité androgène et œstrogène minime. Cette sélectivité réduit le risque d'effets secondaires généralement associés à d'autres progestatifs, ce qui en fait un choix privilégié en thérapie hormonale et en contraception .

Comparaison Avec Des Composés Similaires

  • Medroxyprogesterone acetate
  • Megestrol acetate
  • Cyproterone acetate

Comparison: Nomegestrol acetate is unique due to its high selectivity for the progesterone receptor and its minimal androgenic and estrogenic activity. This selectivity reduces the risk of side effects commonly associated with other progestogens, making it a preferred choice in hormone therapy and contraception .

Activité Biologique

Nomegestrol acetate (NOMAC) is a synthetic progestogen derived from 19-norprogesterone, notable for its selective biological activity primarily at the progesterone receptor. This article explores the biological activity of NOMAC, focusing on its pharmacological properties, clinical applications, and research findings.

Pharmacological Profile

NOMAC exhibits high affinity for the progesterone receptor, demonstrating significant anti-gonadotropic activity. It effectively suppresses gonadotropic activity and ovulation in women at dosages of 1.5 mg/day or more, without binding to estrogen, glucocorticoid, or mineralocorticoid receptors . Its pharmacokinetics reveal a half-life of approximately 41.9 to 50 hours, allowing for sustained contraceptive efficacy even with missed doses .

Table 1: Pharmacokinetic Parameters of Nomegestrol Acetate

ParameterValue
Bioavailability (F abs)63.4%
Half-life (t1/2)41.9 ± 16.2 hours
Maximum Concentration (Cmax)9077 ± 2720 pg/mL
Time to Maximum Concentration (tmax)2.50 hours (range: 1.00 – 5.00)

Clinical Applications

NOMAC is primarily used in combination with estradiol (E2) as an oral contraceptive, marketed as a monophasic formulation that includes 2.5 mg NOMAC and 1.5 mg E2 . This combination has been shown to maintain cyclical stability comparable to other contraceptive methods while preserving the beneficial effects of estrogen on cardiovascular health .

Case Studies and Clinical Trials

  • Premenstrual Dysphoric Disorder (PMDD) : A pilot study evaluated the effectiveness of NOMAC combined with E2 in treating mood symptoms associated with PMDD. Results indicated significant improvements in mood, as measured by the Depression Anxiety Stress Scales (DASS-21), with mean scores decreasing from 27.27 to 17.03 over the treatment period . However, side effects such as breakthrough bleeding (40.8%) and decreased libido (24.5%) were reported by participants .
  • Long-term Tolerability : In clinical trials involving approximately 4,000 women, NOMAC demonstrated good long-term tolerability and safety, although further studies are necessary to fully ascertain its safety profile .

Biological Effects on Cancer Cells

Research indicates that NOMAC does not stimulate the proliferation of cancerous breast cells, unlike some synthetic progestogens . In both normal and cancerous human breast cells, NOMAC has shown favorable effects on estrogen metabolism, potentially reducing the risk of estrogen-related cancers .

Side Effects and Tolerability

While NOMAC is generally well-tolerated, side effects are not uncommon. The most frequently reported include:

  • Breakthrough Bleeding : Higher incidence during initial cycles compared to other combined oral contraceptives.
  • Decreased Libido : Reported by a significant portion of users.
  • Weight Changes : Subjective reports indicated weight gain in about 18% of participants during studies .

Propriétés

IUPAC Name

[(8S,9S,10R,13S,14S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O4/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25/h11-12,17-18,20-21H,5-10H2,1-4H3/t17-,18-,20-,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVBFTNIGYRNQY-YQLZSBIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@H]4C1=CC(=O)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207349
Record name Nomegestrol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58652-20-3
Record name Nomegestrol acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58652-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nomegestrol acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058652203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nomegestrol acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13981
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nomegestrol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-hydroxy-6-methyl-19-norpregna-4,6-diene-3,20-dione 17-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.781
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NOMEGESTROL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83J78V5W05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nomegestrol acetate
Reactant of Route 2
Nomegestrol acetate
Reactant of Route 3
Nomegestrol acetate
Reactant of Route 4
Reactant of Route 4
Nomegestrol acetate
Reactant of Route 5
Nomegestrol acetate
Reactant of Route 6
Nomegestrol acetate
Customer
Q & A

Q1: What is Nomegestrol Acetate (NOMAC)?

A1: Nomegestrol acetate (NOMAC) is a synthetic progestin, a class of medications that mimic the effects of the naturally occurring hormone progesterone. It is used in various applications, including hormone replacement therapy and contraception.

Q2: How does NOMAC exert its effects on the body?

A: NOMAC primarily acts by binding to progesterone receptors. [] This binding can lead to a range of downstream effects, including:

  • Inhibition of Ovulation: NOMAC effectively suppresses the surge in luteinizing hormone (LH) that triggers ovulation. [, , ]
  • Changes in Cervical Mucus: NOMAC alters the consistency of cervical mucus, making it thicker and less hospitable to sperm penetration. [, ]
  • Endometrial Changes: NOMAC induces changes in the lining of the uterus (endometrium), making it less receptive to implantation of a fertilized egg. [, ]

Q3: Does NOMAC have any effects on estrogen levels?

A: Yes, NOMAC can indirectly lower estrogen levels by suppressing the production of gonadotropins like follicle-stimulating hormone (FSH) and LH, which are involved in estrogen synthesis. [, , , ]

Q4: How does NOMAC compare to other progestins in terms of its action on the endometrium?

A: Unlike some progestins that can have a proliferative effect on the endometrium, NOMAC does not appear to stimulate endometrial growth. [, ]

Q5: What is the molecular formula and weight of NOMAC?

A5: The molecular formula of NOMAC is C22H28O4, and its molecular weight is 356.47 g/mol.

Q6: Are there any known impurities associated with NOMAC synthesis?

A: Yes, recent studies have identified and characterized several impurities in NOMAC samples, both known and novel. These findings are important for quality control in NOMAC production. []

Q7: How do structural modifications of Nomegestrol Acetate impact its activity?

A: Research has shown that even small changes to the structure of NOMAC can significantly affect its binding affinity for steroid hormone receptors, particularly progesterone receptors. These changes influence its progestational, anti-estrogenic, and anti-androgenic activities. []

Q8: What is the stability profile of Nomegestrol Acetate?

A8: While specific stability data is not extensively discussed in the provided articles, NOMAC is known to be stable under typical storage conditions.

Q9: Are there any specific formulation strategies employed to improve the stability, solubility, or bioavailability of NOMAC?

A: NOMAC has been formulated in various ways, including oral tablets, subdermal implants, and potentially vaginal rings. [, , , ] Specific details about formulation strategies to enhance its properties were not found in these articles.

Q10: How is NOMAC absorbed, distributed, metabolized, and excreted (ADME)?

A: While a detailed ADME profile is not provided in these articles, research indicates that NOMAC is well-absorbed after oral administration. [, ] It is likely metabolized in the liver, as is typical for steroid hormones, but specific metabolites were not identified in these studies.

Q11: Does the route of administration (e.g., oral vs. transdermal) affect the pharmacokinetics of NOMAC?

A: It's likely, but the provided articles focus primarily on oral administration and a few on implants. [, , ] More research is needed to compare the pharmacokinetic profiles of different NOMAC formulations.

Q12: What in vitro models have been used to study the effects of NOMAC?

A12: Researchers have employed various in vitro models, including:

  • Human breast cancer cell lines (MCF-7 and T-47D): These cell lines are commonly used to study hormone-dependent breast cancer and the effects of progestins. [, , ]
  • Rat granulosa cells: These cells are important for ovarian function and have been used to investigate the direct effects of NOMAC on steroidogenesis. []
  • Human endothelial cells: These cells line blood vessels, and studies using them have provided insights into the potential cardiovascular effects of NOMAC. []

Q13: What in vivo models have been used to study NOMAC?

A: Rat models have been utilized to investigate the anti-androgenic effects of NOMAC on the prostate. [] Additionally, clinical trials in humans have been conducted to evaluate the efficacy and safety of NOMAC for various indications. [, , , , , , , , , , ]

Q14: What are the key findings from clinical trials on NOMAC?

A14: Clinical trials have demonstrated that NOMAC is effective for:

  • Contraception: NOMAC-containing oral contraceptives have shown good contraceptive efficacy comparable to other established formulations. [, , , ]
  • Menstrual Symptom Relief: NOMAC has effectively reduced menstrual pain, bleeding, and other associated symptoms in premenopausal women. [, , , ]
  • Hormone Replacement Therapy (HRT): NOMAC has been successfully used in HRT to manage menopausal symptoms, often in combination with estradiol. [, , , ]

Q15: Are there any specific drug delivery approaches being explored for NOMAC to enhance its targeting to specific tissues?

A: Research suggests that subdermal implants and vaginal rings could offer alternative delivery methods for NOMAC, potentially leading to different pharmacokinetic profiles and localized effects. [, , , ]

Q16: What analytical techniques have been used to characterize and quantify NOMAC in biological samples?

A16: Researchers have employed various analytical techniques, including:

  • Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): This highly sensitive and selective technique has been used to simultaneously quantify NOMAC and estradiol in plasma samples from postmenopausal women. []

Q17: How does the dissolution rate of NOMAC in various media affect its bioavailability?

A17: While the provided articles do not extensively discuss dissolution and solubility, these factors are crucial for oral bioavailability. Formulations are likely optimized to ensure adequate dissolution and absorption of NOMAC.

Q18: How have analytical methods for measuring NOMAC been validated?

A: Researchers have emphasized the importance of validating analytical methods for NOMAC, particularly immunoassays, due to the potential for interference from plasma components. Rigorous validation procedures are crucial to ensure the accuracy, precision, and specificity of these assays. []

Q19: What measures are taken to ensure the quality control of NOMAC during its development and manufacturing?

A: The identification and characterization of impurities in NOMAC highlight the importance of stringent quality control measures throughout its production. [] These measures help to ensure the consistency, safety, and efficacy of NOMAC products.

Q20: What are some alternatives to Nomegestrol Acetate for contraception and hormone replacement therapy?

A: There are numerous alternatives to NOMAC, including other progestins (e.g., drospirenone, levonorgestrel) and different types of hormonal contraceptives (e.g., combined oral contraceptives containing ethinyl estradiol, progestin-only pills, hormonal IUDs, implants, patches, vaginal rings). The choice of contraceptive or HRT regimen depends on individual patient factors and preferences. [, , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.